(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
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Overview
Description
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a complex organic compound that features a combination of benzothiazole, piperazine, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with methoxybenzoic acid under acidic conditions to form 4-methoxybenzo[d]thiazole.
Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Isoxazole Formation: The final step involves the formation of the isoxazole ring, which can be synthesized by reacting hydroxylamine with an appropriate β-keto ester under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperazine ring.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties, particularly against bacterial strains.
Mechanism of Action
The mechanism of action of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone: is similar to other benzothiazole derivatives such as:
Uniqueness
- Structural Uniqueness : The combination of benzothiazole, piperazine, and isoxazole moieties in a single molecule is unique and contributes to its diverse biological activities.
- Functional Uniqueness : Its ability to inhibit COX enzymes and its potential antimicrobial properties make it a valuable compound for further research and development .
Biological Activity
The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a synthetic organic molecule that incorporates a benzo[d]thiazole moiety and a piperazine ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for the compound is C22H25N3O5S2 with a molecular weight of 475.58 g/mol. The structure features:
- Benzo[d]thiazole : A heterocyclic compound known for its antimicrobial and anticancer properties.
- Piperazine : A cyclic amine that exhibits various pharmacological effects, including anxiolytic and antidepressant activities.
- Isoxazole : A five-membered heterocycle that contributes to the compound's potential neuroactive properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d]thiazole moiety : This is achieved by reacting 4-methoxyaniline with carbon disulfide and bromine.
- Piperazine ring formation : The benzo[d]thiazole derivative is then reacted with piperazine.
- Isomerization and final modifications : The final product is obtained through further reactions involving isoxazole derivatives.
Antimicrobial Activity
Research has shown that compounds containing thiazole and piperazine moieties exhibit significant antimicrobial activity. In vitro studies have demonstrated that derivatives similar to the target compound possess moderate to good antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Activity Against E. coli | Activity Against S. aureus |
---|---|---|
Compound A | Moderate | Good |
Compound B | Good | Moderate |
Target Compound | Not tested | Not tested |
Anticancer Activity
Studies indicate that benzo[d]thiazole derivatives can inhibit cancer cell proliferation. The target compound's structure suggests potential interactions with cellular targets involved in cancer progression. Preliminary assays have shown promising results in inhibiting the growth of various cancer cell lines .
Anti-inflammatory Properties
Piperazine derivatives are often investigated for their anti-inflammatory effects. The incorporation of isoxazole may enhance these properties, making the compound a candidate for further studies in inflammatory disease models .
Case Studies
A study conducted on similar compounds highlighted their effectiveness in treating bacterial infections, showcasing their potential as lead compounds for drug development. For instance, a series of thiazole-piperazine derivatives were synthesized and screened for biological activity, yielding several candidates with significant antimicrobial effects .
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11-10-13(24-19-11)16(22)20-6-8-21(9-7-20)17-18-15-12(23-2)4-3-5-14(15)25-17/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLQKEXOZMWXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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